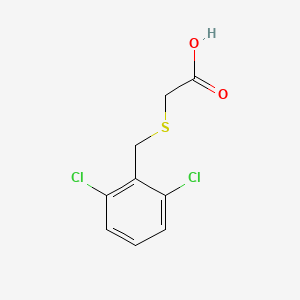

2-((2,6-Dichlorobenzyl)thio)acetic acid

Description

2-((2,6-Dichlorobenzyl)thio)acetic acid is a chemical compound with the molecular formula C9H8Cl2O2S and a molecular weight of 251.13 g/mol . This compound is characterized by the presence of a dichlorobenzyl group attached to a thioacetic acid moiety, making it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name |

2-[(2,6-dichlorophenyl)methylsulfanyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2S/c10-7-2-1-3-8(11)6(7)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCUTKINPPGWHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CSCC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Dichlorobenzyl)thio)acetic acid typically involves the reaction of 2,6-dichlorobenzyl chloride with thioglycolic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Dichlorobenzyl)thio)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.

Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis and Reactions

Synthesis Methods

The synthesis of 2-((2,6-Dichlorobenzyl)thio)acetic acid typically involves the nucleophilic substitution of 2,6-dichlorobenzyl chloride with thioglycolic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. This method facilitates the formation of the desired compound under controlled conditions.

Reactivity Profile

The compound exhibits several types of chemical reactions:

- Oxidation: Can be oxidized to form sulfoxides and sulfones.

- Reduction: Reduction reactions can convert the thio group to thiols or sulfides.

- Substitution: The dichlorobenzyl group can undergo nucleophilic substitutions, leading to various derivatives.

| Reaction Type | Major Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Thiols, sulfides | Lithium aluminum hydride, sodium borohydride |

| Substitution | Various substituted derivatives | Amines, alcohols, thiols |

Scientific Research Applications

1. Chemistry

In organic synthesis, this compound serves as an intermediate for the production of various organic compounds. Its unique structure allows for specific reactivity patterns that are exploited in synthetic pathways.

2. Biological Applications

The compound has been investigated for its biological activity:

- Enzyme Inhibition: Studies show that it can inhibit certain enzymes by binding to their active sites or modifying their structures. For instance, its derivatives have demonstrated anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs), such as diclofenac .

- Antimicrobial Activity: Some derivatives have shown promising results against Mycobacterium tuberculosis, indicating potential for development as anti-tuberculosis agents .

3. Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and as a precursor for synthesizing other industrially significant compounds. Its role as a reagent in various chemical processes highlights its versatility.

Case Studies

Case Study 1: Anti-inflammatory Activity

A study evaluated novel derivatives of this compound for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Compounds derived from this structure exhibited significant anti-inflammatory activity with reduced ulcerogenic effects compared to traditional NSAIDs .

Case Study 2: Antitubercular Activity

Research on synthesized derivatives indicated that certain compounds showed minimal inhibitory concentrations against drug-resistant strains of Mycobacterium tuberculosis. This suggests that modifications of this compound could lead to new therapeutic options for tuberculosis treatment .

Mechanism of Action

The mechanism of action of 2-((2,6-Dichlorobenzyl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cellular pathways, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

- 2-((2,4-Dichlorobenzyl)thio)acetic acid

- 2-((2,5-Dichlorobenzyl)thio)acetic acid

- 2-((3,4-Dichlorobenzyl)thio)acetic acid

Uniqueness

2-((2,6-Dichlorobenzyl)thio)acetic acid is unique due to the specific positioning of the chlorine atoms on the benzyl ring, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .

Biological Activity

2-((2,6-Dichlorobenzyl)thio)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research sources.

Chemical Structure and Properties

The chemical structure of this compound features a thioether linkage and dichlorobenzyl moiety, which contribute to its unique reactivity and interaction with biological targets. The presence of chlorine atoms at the 2 and 6 positions on the benzyl ring enhances its lipophilicity and potential for enzyme interactions.

The primary mechanism of action for this compound involves its ability to interact with specific enzymes and proteins. It can inhibit enzyme activity by binding to active sites or altering the structural conformation of these proteins. This interaction may lead to significant changes in cellular processes and functions, making it a valuable compound for further research in pharmacology.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like diabetes and cancer.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens, although further investigation is required to confirm these effects.

- Antioxidant Activity : The compound may exhibit antioxidant properties, which could help mitigate oxidative stress in biological systems .

Study on Enzyme Inhibition

A study investigated the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The results indicated a significant reduction in AChE activity at varying concentrations, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity Assessment

In vitro tests were conducted to evaluate the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated notable inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating its potential as a lead compound for developing new antibiotics .

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.